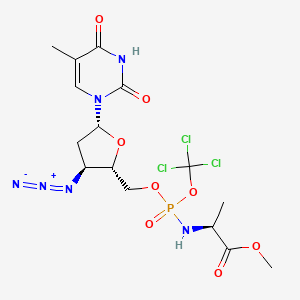
3'-Deoxy-2'-(1,2,4-triazol-1-yl)thymidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Deoxy-2’-(1,2,4-triazol-1-yl)thymidine is a synthetic nucleoside analog that has garnered significant attention in the fields of medicinal chemistry and antiviral research. This compound is structurally characterized by the substitution of the 2’ position of thymidine with a 1,2,4-triazole moiety, which imparts unique biochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Deoxy-2’-(1,2,4-triazol-1-yl)thymidine typically involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” The process begins with the preparation of 3’-azido-3’-deoxythymidine, which is then reacted with an alkyne in the presence of copper sulfate pentahydrate, sodium ascorbate, and tris(benzyltriazolylmethyl)amine in a water/tert-butanol solvent mixture. This one-pot reaction yields the desired product with high efficiency and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The use of continuous flow reactors and automated purification systems ensures consistent quality and high yield.
Chemical Reactions Analysis
Types of Reactions: 3’-Deoxy-2’-(1,2,4-triazol-1-yl)thymidine primarily undergoes substitution reactions due to the presence of the triazole ring. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted triazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3’-Deoxy-2’-(1,2,4-triazol-1-yl)thymidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Serves as a probe for studying nucleic acid interactions and enzyme kinetics.
Medicine: Investigated for its antiviral properties, particularly against HIV and hepatitis C virus.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of 3’-Deoxy-2’-(1,2,4-triazol-1-yl)thymidine involves its incorporation into viral DNA by viral reverse transcriptase. This incorporation leads to chain termination, effectively inhibiting viral replication. The triazole moiety enhances the compound’s binding affinity to the enzyme, making it a potent antiviral agent .
Comparison with Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): Another nucleoside analog used in antiviral therapy.
2’,3’-Dideoxyinosine (ddI): Used in the treatment of HIV.
2’,3’-Dideoxycytidine (ddC): Another antiviral nucleoside analog.
Uniqueness: 3’-Deoxy-2’-(1,2,4-triazol-1-yl)thymidine is unique due to the presence of the triazole ring, which imparts enhanced stability and binding affinity compared to other nucleoside analogs. This structural feature makes it a promising candidate for further development in antiviral therapies .
Properties
CAS No. |
124355-39-1 |
|---|---|
Molecular Formula |
C12H15N5O4 |
Molecular Weight |
293.28 g/mol |
IUPAC Name |
1-[(2R,3R,5S)-5-(hydroxymethyl)-3-(1,2,4-triazol-1-yl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H15N5O4/c1-7-3-16(12(20)15-10(7)19)11-9(2-8(4-18)21-11)17-6-13-5-14-17/h3,5-6,8-9,11,18H,2,4H2,1H3,(H,15,19,20)/t8-,9+,11+/m0/s1 |
InChI Key |
OBRCICQZBQRQAJ-IQJOONFLSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)N3C=NC=N3 |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)N3C=NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(dimethylamino)ethyl]-3-[[2-[4-(4-ethoxy-6-oxo-1H-pyridin-3-yl)-2-fluorophenyl]acetyl]amino]-5-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B12800951.png)











